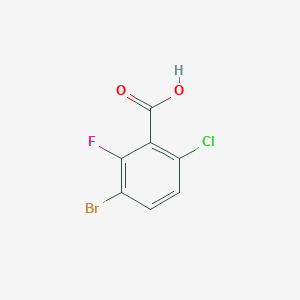

3-Bromo-6-chloro-2-fluorobenzoic acid

Overview

Description

3-Bromo-6-chloro-2-fluorobenzoic acid (BCFA) is a chemical compound belonging to the family of carboxylic acids. It is a colorless solid that is soluble in water and organic solvents. BCFA has a wide range of applications in the scientific and industrial fields, including its use as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a drug for the treatment of certain diseases.

Scientific Research Applications

Organolithium Reagent Reactions : Gohier, Castanet, and Mortier (2003) demonstrated that exposing 2-fluorobenzoic acid to LTMP leads to deprotonation at the 3-position, which can be trapped by chlorotrimethylsilane. This process highlights the potential of organolithium reagents in manipulating halogenated benzoic acids, including those with bromo, chloro, and fluoro substituents (Gohier, Castanet, & Mortier, 2003).

Synthesis Techniques : Zhou Peng-peng (2013) explored the synthesis of 3-Bromo-2-fluorobenzoic acid, which involved bromination, hydrolysis, diazotization, and deamination of 2-amino-6-fluorobenzonitrile. This study presents an efficient method for synthesizing halogenated benzoic acids, potentially applicable to 3-Bromo-6-chloro-2-fluorobenzoic acid (Zhou, 2013).

Ortho-Lithiation of Halogenated Fluoroarenes : Mongin and Schlosser (1996) discussed the deprotonation of fluoroarenes with chlorine or bromine substituents using potassium tert-butoxide activated butyllithium or lithium 2,2,6,6-tetramethylpiperidide. This research is relevant for understanding the reactivity of compounds like this compound (Mongin & Schlosser, 1996).

Ortho-Metalation of Halogenated Benzoic Acids : Gohier and Mortier (2003) also investigated the treatment of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides, leading to various 2-substituted-3-chloro/bromobenzoic acids. This study contributes to the understanding of metalation processes in halogenated benzoic acids (Gohier & Mortier, 2003).

Biodegradation of Halogenated Benzoates : Engesser and Schulte (1989) showed that Pseudomonas putida strain CLB 250 can utilize halogenated benzoates, including 2-bromo-, 2-chloro-, and 2-fluorobenzoate, as sole carbon and energy sources. This research is crucial for understanding the environmental fate and biodegradation pathways of halogenated benzoic acids (Engesser & Schulte, 1989).

Mechanism of Action

Mode of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, potentially altering their function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-6-chloro-2-fluorobenzoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .

properties

IUPAC Name |

3-bromo-6-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFKXLDHDDWWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)

![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)

![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)

![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)

![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)

![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)